3-Iodo-4-methyl-1H-indazole

Übersicht

Beschreibung

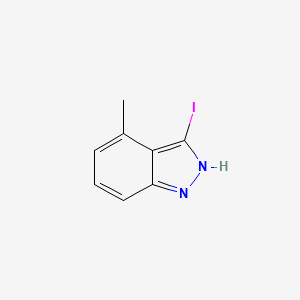

“3-Iodo-4-methyl-1H-indazole” is a chemical compound with the CAS Number: 885522-63-4 . It has a molecular weight of 258.06 . The IUPAC name for this compound is this compound . It is typically stored at ambient temperature and is a solid in its physical form .

Synthesis Analysis

The synthesis of indazoles, including 1H-indazole, has been a subject of research for many years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

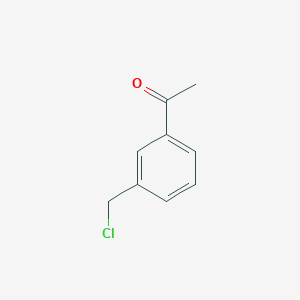

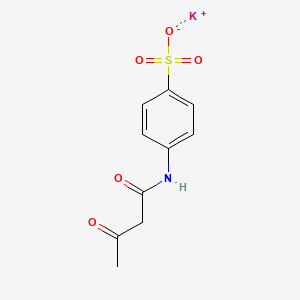

The InChI code for “this compound” is 1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can provide 3-alkyl/aryl-1H-indazoles . Other reactions include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones , Ag-catalyzed nitration–annulation with tert-butyl nitrite , and iodine-mediated intramolecular aryl and sp3 C–H amination .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted boiling point of 368.6±22.0 °C and a predicted density of 1.933±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Indazole derivatives, including 3-Iodo-4-methyl-1H-indazole, are known for their antitumor properties. Research has focused on synthesizing various indazole compounds to explore their potential in cancer treatment. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial and Antiviral Applications

The structural framework of indazoles allows for the development of compounds with antimicrobial and antiviral activities. Modifications at the 3-position, such as with an iodine substituent, can enhance these properties, making them valuable in the treatment of infectious diseases .

Anti-Inflammatory Properties

Indazoles are also investigated for their anti-inflammatory effects. The introduction of various substituents at the 3-position, like iodine, can lead to compounds that modulate inflammatory responses, which is beneficial for conditions like arthritis .

Cardiovascular Research

Indazoles may contribute to cardiovascular research by affecting blood platelet aggregation and vascular functions. The iodine substitution at the 3-position could influence these biological processes, potentially leading to new treatments for cardiovascular diseases .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its iodine atom makes it a good candidate for cross-coupling reactions, which are essential in constructing diverse organic compounds .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P280 (wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

The synthesis of indazoles, including “3-Iodo-4-methyl-1H-indazole”, continues to be a subject of research due to their wide range of medicinal applications . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities .

Wirkmechanismus

Target of Action

Indazole derivatives, which include 3-iodo-4-methyl-1h-indazole, have been found to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling and regulation .

Mode of Action

For instance, some indazole derivatives have been found to inhibit enzymes, disrupt cellular signaling pathways, or modulate the activity of receptors . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound could affect multiple pathways . These could potentially include pathways involved in inflammation, cancer, and other diseases, depending on the specific targets of the compound.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that could facilitate or hinder its absorption and distribution .

Result of Action

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level . These could potentially include the inhibition of enzyme activity, disruption of cellular signaling pathways, modulation of receptor activity, and other effects depending on the specific targets of the compound.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds that could interact with this compound, and the specific characteristics of the biological system in which the compound is acting .

Eigenschaften

IUPAC Name |

3-iodo-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSVQQMMVAVJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646518 | |

| Record name | 3-Iodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885522-63-4 | |

| Record name | 3-Iodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)